(1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
CAS No.: 2484-60-8
Cat. No.: VC2281231
Molecular Formula: C9H14O4
Molecular Weight: 186.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2484-60-8 |
---|---|
Molecular Formula | C9H14O4 |
Molecular Weight | 186.2 g/mol |
IUPAC Name | (1S,2S)-2-methoxycarbonylcyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7-/m0/s1 |
Standard InChI Key | BOVPVRGRPPYECC-BQBZGAKWSA-N |
Isomeric SMILES | COC(=O)[C@H]1CCCC[C@@H]1C(=O)O |
SMILES | COC(=O)C1CCCCC1C(=O)O |
Canonical SMILES | COC(=O)C1CCCCC1C(=O)O |
Introduction
Chemical Identity and Structure
(1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative with specific stereochemistry designated by the (1S,2S) notation, indicating that both substituents have the same stereochemical orientation on the cyclohexane ring. This stereochemical configuration is critical for its applications in asymmetric synthesis and chiral resolution processes.
The compound is characterized by a cyclohexane ring with a carboxylic acid group and a methoxycarbonyl (methyl ester) group attached at adjacent carbon atoms. The trans configuration of these functional groups contributes to the compound's unique chemical behavior and reactivity profile.
Chemical Identifiers
Parameter | Information |
---|---|
Chemical Name | (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid |
CAS Number | 200948-89-6 |
Molecular Formula | C9H14O4 |
Molecular Weight | 186.21 g/mol |
Stereochemistry | 1S,2S (trans configuration) |
The compound is identified in chemical databases and literature by its full IUPAC name and specific CAS registry number, which helps distinguish it from stereoisomers and related compounds with similar structures .
Physical and Chemical Properties
Understanding the physical and chemical properties of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid is essential for its handling, storage, and application in synthetic procedures. These properties determine its behavior in various reaction conditions and influence its utility in chemical research.
Physical Properties
Property | Value |
---|---|
Appearance | White powder |
Density | 1.191±0.06 g/cm³ (predicted) |
Boiling Point | 303.1±35.0 °C at 760 mmHg |
Flash Point | 118.3±19.4 °C |
pKa | 4.43±0.28 (predicted) |
Assay | 99% min |
The compound exists as a white powder under standard conditions and possesses a relatively high boiling point characteristic of dicarboxylic acid derivatives . The moderate pKa value indicates its acidic nature, which is consistent with the presence of a carboxylic acid functional group . These physical properties influence the compound's solubility profile and stability under various experimental conditions.
Chemical Reactivity
The chemical reactivity of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid is primarily determined by its functional groups. The compound exhibits differential reactivity between the carboxylic acid and methyl ester groups, making it valuable for selective transformations.
The carboxylic acid group can participate in various reactions typical of carboxylic acids, including esterification, amidation, and reduction. Meanwhile, the methoxycarbonyl group serves as a protected form of a carboxylic acid, offering opportunities for orthogonal reactions and functional group manipulations .
Synthesis and Preparation Methods
Several synthetic approaches have been developed for the preparation of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, with enzymatic resolution being a particularly notable method for obtaining the desired stereoisomer with high enantiomeric purity.
Enzymatic Resolution
Enzymatic resolution represents a significant approach to obtaining stereochemically pure (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. This process typically involves the selective hydrolysis of one ester group in dimethyl cyclohexane-1,2-dicarboxylate using specific enzymes.
Research has demonstrated that pig liver esterase can be employed for biological resolution, although this particular method has limitations in terms of enantiomeric excess. When applied to the racemic diester precursor, pig liver esterase-catalyzed hydrolysis yields the related compound (1R,2S)-2-(methoxycarbonyl)cyclohexane carboxylic acid with approximately 80% enantiomeric excess .
Alternative enzymatic approaches continue to be explored to improve stereoselectivity and yield in the preparation of this valuable chiral building block.
Chemical Synthesis from Related Precursors
The compound can also be synthesized starting from (1S,2S)-cyclohexane-1,2-dicarboxylic acid through selective esterification. This approach involves the controlled reaction of one carboxylic acid group with methanol under appropriate conditions to form the methyl ester while preserving the second carboxylic acid functionality .
The starting material, (1S,2S)-cyclohexane-1,2-dicarboxylic acid, is commercially available with high purity (≥98%) and has been employed in various synthetic applications as documented in scientific literature .
Structural Relationships and Analogs
Understanding the relationship between (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid and structurally similar compounds provides valuable context for its chemical behavior and potential applications.
Key Structural Analogs
Several structurally related compounds have been identified and characterized in the literature:
Compound | Molecular Formula | Key Structural Difference |
---|---|---|
(1S,2S)-Cyclohexane-1,2-dicarboxylic acid | C8H12O4 | Both functional groups are carboxylic acids |
(1R,2S)-2-methoxycarbonylcyclohexane-1-carboxylic acid | C9H14O4 | Different stereochemistry (diastereomer) |
(1S,2S)-2-chlorocyclohexane-1-carboxylic acid | C7H11ClO2 | Chloro substituent instead of methoxycarbonyl |
These related compounds share common structural features with (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid but differ in specific substituents or stereochemical configurations . The structural relationships between these compounds highlight the importance of stereochemistry in determining their chemical properties and potential applications.
Research Applications
(1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid has emerged as a valuable intermediate in various synthetic applications, particularly in the field of asymmetric synthesis and the development of stereochemically pure compounds.
Role in Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its well-defined stereochemistry and the presence of two different carboxylic acid derivatives. These features allow for selective transformations and the construction of more complex molecules with controlled stereochemistry .
The differential reactivity between the carboxylic acid and methyl ester functional groups provides opportunities for regioselective reactions, making this compound particularly useful in multi-step synthetic sequences requiring precise control over reaction sites.
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